N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a 3-methylbutyl (isoamyl) group at the nitrogen position. The 3-methylbutyl chain confers lipophilicity, which may influence membrane permeability and bioavailability.
Properties
IUPAC Name |
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)5-6-15-14(16)11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZYWDDBAHWGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
-
Formation of the Benzodioxine Ring: : The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative and an appropriate dihalide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
-
Introduction of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the benzodioxine derivative with an amine, such as 3-methylbutylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain This compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the benzodioxine ring or the carboxamide group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium methoxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
-
Biology: : It is studied for its potential biological activities, including antimicrobial and antifungal properties .
-
Medicine: : Research is ongoing to explore its potential therapeutic uses, such as in the treatment of infections or as a component in drug formulations.
-
Industry: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Carboxamide Derivatives
Several benzodioxine carboxamide derivatives have been synthesized and studied, differing primarily in their N-substituents and biological targets:
Key Observations :
- Substituent Effects : Bulky groups (e.g., adamantyl, cyclohexylmethyl) may enhance target binding specificity but reduce solubility. The 3-methylbutyl group in the target compound balances moderate hydrophobicity and chain flexibility.
Functional Group Comparison: Carboxamide vs. Sulfonamide
Sulfonamide derivatives of the benzodioxine scaffold (e.g., compounds 5a-e in ) have been extensively studied for antibacterial and anti-inflammatory properties:
Key Differences :
Aliphatic Amides with Similar N-Alkyl Chains
highlights aliphatic amides like N-(3-methylbutyl)propanamide (C4) in insect volatile blends.
- Volatility : The 3-methylbutyl group contributes to volatility in aliphatic amides, suggesting that in carboxamides, it may enhance lipid membrane interaction .
- Biological Role : In insects, these amides function as pheromones; in pharmaceuticals, similar chains may improve blood-brain barrier penetration.
Biological Activity
N-(3-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that belongs to the benzodioxane class, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen in its structure. The compound features a benzodioxane core with a carboxamide functional group and a 3-methylbutyl substituent. This unique structure contributes to its biological activity and pharmacological properties.
Research indicates that this compound interacts with various biological targets. Molecular docking studies have been conducted to predict how this compound binds to enzymes such as α-glucosidase and acetylcholinesterase. These studies suggest that the compound may exhibit inhibitory effects on these enzymes, which are significant in conditions like diabetes and Alzheimer's disease.
Table 1: Binding Affinity with Biological Targets
| Enzyme | Binding Affinity (kcal/mol) | IC50 Value (µM) |
|---|---|---|
| α-Glucosidase | -8.5 | 12.5 |
| Acetylcholinesterase | -7.8 | 15.0 |
Biological Activities
This compound has shown a range of biological activities:
1. Antioxidant Activity
- The compound has demonstrated antioxidant properties through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress.
2. Antimicrobial Activity
- Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
3. Neuroprotective Effects
- In vitro studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Study 1: GSK-3β Inhibition
A study focused on identifying new scaffolds for GSK-3β inhibition evaluated compounds similar to this compound. The study employed virtual screening and molecular dynamics simulations to assess binding affinities and inhibitory effects on GSK-3β in neuroblastoma cells. The results indicated significant increases in GSK-3β Ser9 phosphorylation levels upon treatment with related compounds, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Study 2: Antioxidative Activity Assessment
In a comparative study involving several benzodioxane derivatives, this compound was evaluated for its antioxidative capabilities using the DPPH-scavenging assay. The IC50 value was determined to be 86 μM, indicating moderate antioxidant activity compared to other tested compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
